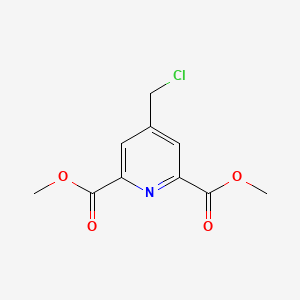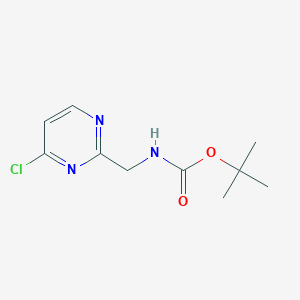
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyrimidine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may be used in the design of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is explored for its use in agrochemicals, particularly as a precursor for herbicides and pesticides .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .
Comparison with Similar Compounds
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate: This compound has a similar structure but with the chlorine atom at a different position on the pyrimidine ring.
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound contains two chlorine atoms on the pyrimidine ring, which may alter its reactivity and applications.
Uniqueness: tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the presence of the tert-butyl group contribute to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXEVLVAPUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
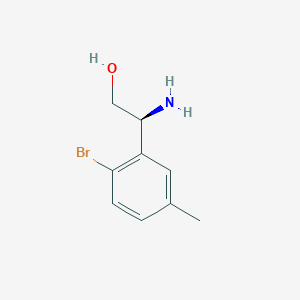
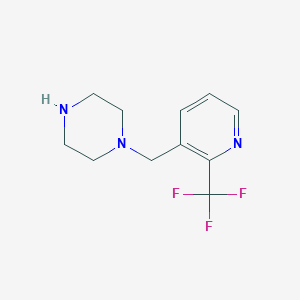
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)


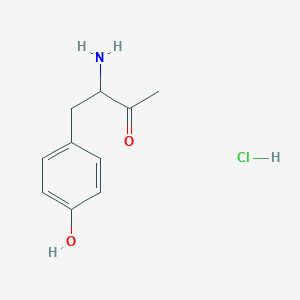

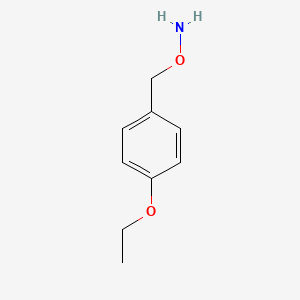
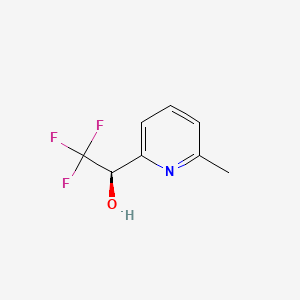
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
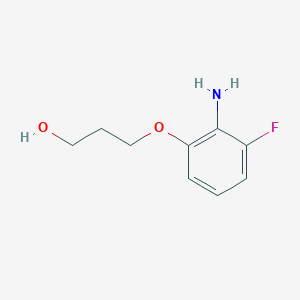
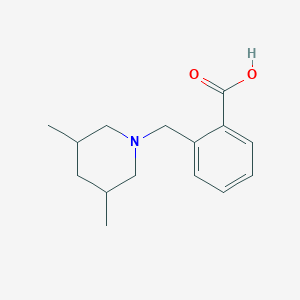
![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)
